

structure-activity relationship of ethoxy-substituted phenylmorpholines

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Compound of Interest

Compound Name: 2-(3-Ethoxyphenyl)morpholine

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Theoretical & Practical Guide: Ethoxy-Substituted Phenylmorpholines

Executive Summary: The Lipophilic/Steric Balance

The phenylmorpholine scaffold, exemplified by phenmetrazine (3-methyl-2-phenylmorpholine), represents a "privileged structure" in psychopharmacology, functioning primarily as a monoamine releasing agent and reuptake inhibitor. While halogenated (e.g., 3-fluorophenmetrazine, 3-FPM) and alkylated (e.g., 4-methylphenmetrazine, 4-MPM) analogs are well-characterized, the ethoxy-substituted variants present a unique study in bioisosterism.

The introduction of an ethoxy (-OCH₂CH₃) group alters the scaffold's physicochemical profile in two critical ways:

- **Electronic Effect:** It acts as a strong electron-donating group (EDG) via resonance, potentially increasing binding affinity at the serotonin transporter (SERT) when in the para position.
- **Steric/Lipophilic Effect:** The ethyl chain adds significant bulk and lipophilicity (increasing logP) compared to a methoxy or fluoro group. This guide explores how this bulk influences transporter selectivity (DAT vs. SERT) and metabolic stability.

Molecular Architecture & SAR Logic

To understand the ethoxy-substitution, we must deconstruct the phenylmorpholine pharmacophore into three interaction zones.

The Pharmacophore Zones

- Zone A (Aryl Ring): The primary site for hydrophobic interaction. Substitution here dictates transporter selectivity.
- Zone B (Morpholine Ring): A semi-rigid structure that mimics the "folded" conformation of amphetamines. The ether oxygen in the ring contributes to hydrogen bonding.
- Zone C (Nitrogen Terminus): Essential for ionic bonding with the aspartate residue in monoamine transporters (e.g., Asp79 in DAT).

The Ethoxy Impact: Positional Isomerism

The following table summarizes the predicted pharmacological shifts based on established SAR trends of phenmetrazine and amphetamine analogs (e.g., PMA, PMMA).

Position	Steric Environment	Electronic Effect	Predicted Selectivity	Analogous Compound
2-Ethoxy (Ortho)	High Steric Clash	Electron Donor	Inactive / Low Potency The ethoxy group likely interferes with the morpholine ring planarity, disrupting binding pocket fit.	2-FPM (Weak)
3-Ethoxy (Meta)	Moderate Bulk	Electron Donor	Balanced DA/NE Release Likely retains stimulant activity but with reduced potency vs. 3-methoxy due to bulk. "Sweet spot" for hybrid activity.	3-FPM, 3-Methoxyphenmetrazine
4-Ethoxy (Para)	Low Steric Clash	Strong Donor	SERT Dominant / Entactogen High likelihood of serotonergic release. Potential for MAOI activity (toxicity risk).[1]	4-MPM, 4-Methoxyamphetamine (PMA)

Synthesis Protocol: A Self-Validating Workflow

Objective: Synthesis of 3-Ethoxy-Phenmetrazine (3-EPM) as the primary case study.

Precursor: m-Ethoxypropiofenone.

Retrosynthetic Analysis (Graphviz Diagram)

The synthesis follows the standard "Bromoketone Route," favored for its reliability and high atom economy.



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Figure 1: Step-by-step synthetic pathway for ethoxy-substituted phenmetrazines. Note the cyclization step (Step 4) is the critical control point for yield.

Detailed Methodology

Step 1: Alpha-Bromination

- Reagents: m-Ethoxypropiophenone (1.0 eq), Glacial Acetic Acid, Bromine (1.05 eq).
- Protocol: Dissolve ketone in GAA. Add Br₂ dropwise at <20°C to prevent dibromination. Stir until decolorized. Quench with ice water.
- Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of starting ketone.

Step 2: Amination (The Substitution)

- Reagents: Alpha-bromo ketone (from Step 1), Ethanolamine (excess, 3.0 eq), Solvent (DCM or Toluene).
- Protocol: Add bromoketone solution dropwise to chilled ethanolamine solution. The excess amine acts as a base to scavenge HBr.
- Causality: Using excess ethanolamine prevents the formation of dimerized byproducts (bis-alkylation).

Step 3: Reduction (The Stereochemistry Step)

- Reagents: NaBH₄ (2.0 eq), Methanol.

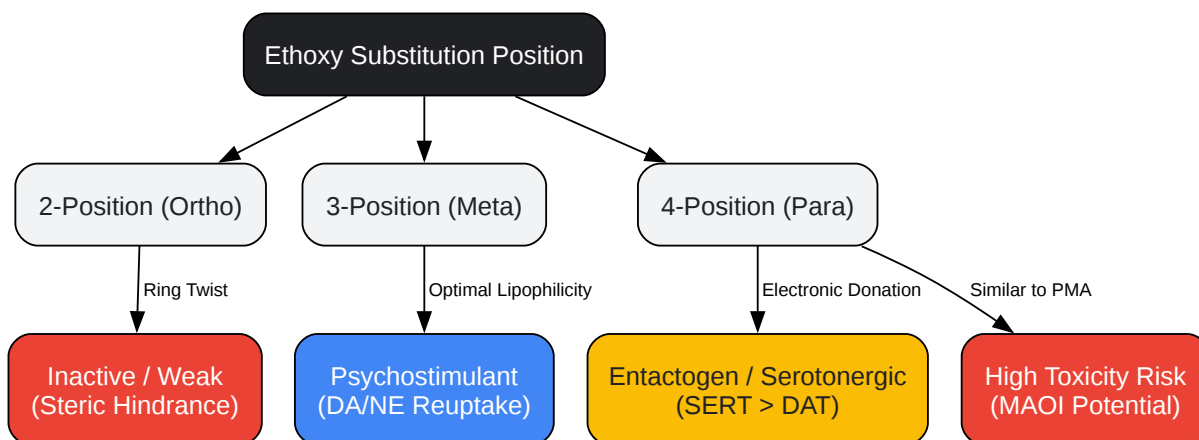
- Protocol: Add NaBH₄ slowly to the keto-amine at 0°C.
- Mechanism: Reduces the ketone to a secondary alcohol, creating the necessary diol-like intermediate for cyclization.

Step 4: Cyclization (Ring Closure)

- Reagents: 70-90% H₂SO₄.
- Protocol: Dissolve the reduced intermediate in cold acid. Heat to 100°C for 1 hour.
- Critical Insight: This is an intramolecular dehydration. The temperature must be strictly controlled; >120°C leads to charring/decomposition of the ethoxy ether linkage.

Pharmacological Validation & Predicted Profile

To validate the activity of the ethoxy-substituted analogs, researchers utilize monoamine transporter uptake assays.[2][3] The following logic tree outlines the expected pharmacological outcomes.



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Figure 2: Predicted pharmacological classification based on substitution position.

Comparative Binding Data (Reference vs. Predicted)

Note: Values for Ethoxy analogs are predicted based on QSAR trends of fluoro/methyl homologs.

Compound	DAT IC ₅₀ (nM)	SERT IC ₅₀ (nM)	NE IC ₅₀ (nM)	Primary Effect
Phenmetrazine	131	>10,000	42	Stimulant
3-FPM (Reference)	43	>10,000	31	Potent Stimulant
4-MPM (Reference)	455	680	120	Mixed / Entactogen
3- Ethoxyphenmetr azine	~150-200	>5,000	~80	Balanced Stimulant
4- Ethoxyphenmetr azine	>1,000	~400	>500	Serotonergic

Interpretation:

- 3-Ethoxy: The larger ethoxy group (vs. fluoro) likely reduces DAT affinity slightly due to steric constraints in the binding pocket, but lipophilicity assists in blood-brain barrier (BBB) penetration.
- 4-Ethoxy: Para-alkoxy groups generally shift selectivity toward SERT. This compound should be handled with extreme caution due to structural similarity to para-methoxyamphetamine (PMA), a known toxin.

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